An In-depth Technical Guide to (Rac)-Efavirenz-d5: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to (Rac)-Efavirenz-d5: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Efavirenz-d5 is the deuterated analog of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of (Rac)-Efavirenz-d5, with a particular focus on its role as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the mechanism of action of its non-deuterated counterpart, Efavirenz. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Chemical Structure and Properties
(Rac)-Efavirenz-d5 is a racemic mixture of the deuterated form of Efavirenz, where five hydrogen atoms on the cyclopropyl ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Efavirenz in biological matrices.
Chemical Structure:
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IUPAC Name: (±)-6-chloro-4-(cyclopropyl-d5-ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
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Chemical Formula: C₁₄H₄D₅ClF₃NO₂
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Molecular Weight: 320.71 g/mol [1]
The chemical structure of (Rac)-Efavirenz-d5 is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties of (Rac)-Efavirenz-d5 is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₄D₅ClF₃NO₂ | [1] |
| Molecular Weight | 320.71 g/mol | [1] |
| CAS Number | 1132642-95-5 | [1] |
| Unlabeled CAS Number | 154598-52-4 | [1] |
| Appearance | Off-White Solid | [2] |
| Purity (by HPLC) | >95% | [1] |
| Storage Temperature | 2-8°C Refrigerator | [2] |
| Solubility | Soluble in methanol, acetonitrile, DMSO, and ethanol. | |
| Isotopic Enrichment | ≥98% Deuterated forms (d₁-d₅) |
Synthesis of (Rac)-Efavirenz-d5
Proposed Synthetic Workflow
The synthesis can be logically divided into two main parts: the preparation of the deuterated cyclopropylacetylene and its subsequent coupling to the benzoxazinone core.
Caption: Proposed synthetic workflow for (Rac)-Efavirenz-d5.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of d5-Cyclopropylacetylene
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Preparation of (Bromomethyl)triphenylphosphonium bromide: To a solution of triphenylphosphine in dry benzene, add an equimolar amount of carbon tetrabromide. Stir the reaction mixture at room temperature for 24 hours. The resulting precipitate of (bromomethyl)triphenylphosphonium bromide is filtered, washed with benzene, and dried under vacuum.
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Wittig Reaction: To a suspension of (bromomethyl)triphenylphosphonium bromide in dry THF at -78 °C, add a solution of n-butyllithium in hexanes dropwise. After stirring for 1 hour, a solution of commercially available cyclopropane-d5-carboxaldehyde in dry THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product, 1,1-dibromo-2-(cyclopropyl-d5)ethene, is extracted with diethyl ether.
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Elimination to d5-Cyclopropylacetylene: The crude 1,1-dibromo-2-(cyclopropyl-d5)ethene is dissolved in dry THF and cooled to -78 °C. Two equivalents of n-butyllithium in hexanes are added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched with water, and the volatile d5-cyclopropylacetylene is co-distilled with the solvent.
Step 2: Synthesis of (Rac)-Efavirenz-d5
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Preparation of the Ketone Intermediate: 2-Amino-5-chlorobenzonitrile is reacted with trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) to yield (2-amino-5-chlorophenyl)(trifluoromethyl)methanone.
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Coupling Reaction: The synthesized d5-cyclopropylacetylene is deprotonated with n-butyllithium at low temperature to form the lithium acetylide. This is then reacted with the (2-amino-5-chlorophenyl)(trifluoromethyl)methanone intermediate to form the corresponding tertiary alcohol.
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Cyclization: The resulting amino alcohol is cyclized using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) or phosgene to form the benzoxazinone ring of (Rac)-Efavirenz-d5. The final product is purified by column chromatography.
Mechanism of Action of Efavirenz
(Rac)-Efavirenz-d5 is expected to have the same mechanism of action as its non-deuterated counterpart, Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3] It allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.[4][5] This binding induces a conformational change in the enzyme, which inhibits its polymerase activity and prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step for viral integration into the host genome.[3][6]
Caption: Mechanism of action of Efavirenz.
Application as an Internal Standard in LC-MS/MS
The primary application of (Rac)-Efavirenz-d5 is as an internal standard for the accurate quantification of Efavirenz in biological samples using LC-MS/MS. Its stable isotope labeling ensures that it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, leading to improved precision and accuracy of the analytical method.
Experimental Workflow
A typical workflow for the quantification of Efavirenz in plasma or other biological matrices using (Rac)-Efavirenz-d5 as an internal standard is outlined below.
Caption: LC-MS/MS experimental workflow for Efavirenz quantification.
Detailed Experimental Protocol: Quantification of Efavirenz in Human Plasma
This protocol is adapted from a validated method for the analysis of Efavirenz.
4.2.1. Sample Preparation
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To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of (Rac)-Efavirenz-d5 in methanol (internal standard).
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
4.2.2. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.2.3. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Efavirenz) | Q1: 316.1 m/z, Q3: 244.1 m/z |
| MRM Transition (Efavirenz-d5) | Q1: 321.1 m/z, Q3: 249.1 m/z |
| Collision Energy | Optimized for each transition (typically 20-30 eV) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Characterization Data (Reference for Unlabeled Efavirenz)
While specific characterization data for (Rac)-Efavirenz-d5 is not widely published, the following data for unlabeled Efavirenz can be used as a reference. The mass spectrum will show a +5 Da shift for the deuterated compound and its fragments containing the cyclopropyl group. NMR spectra will show the absence of signals corresponding to the cyclopropyl protons.
Mass Spectrometry
The fragmentation pattern of Efavirenz in positive ion mode typically involves the loss of the cyclopropylacetylene side chain and subsequent fragmentation of the benzoxazinone ring.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 316.1 | 244.1 | Loss of the cyclopropylacetylene group |
| 316.1 | 168.0 | Further fragmentation of the benzoxazinone core |
For (Rac)-Efavirenz-d5, the precursor ion would be at m/z 321.1. The major product ion resulting from the loss of the d5-cyclopropylacetylene group would be expected at m/z 244.1, while fragments retaining the deuterated moiety would show a corresponding mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) of Efavirenz:
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δ 8.5-9.5 (br s, 1H, NH)
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δ 7.0-7.5 (m, 3H, Ar-H)
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δ 2.5 (s, 1H, C≡CH)
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δ 1.0-1.5 (m, 1H, cyclopropyl-CH)
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δ 0.5-1.0 (m, 4H, cyclopropyl-CH₂)
In the ¹H NMR spectrum of (Rac)-Efavirenz-d5, the signals between δ 0.5 and 1.5 ppm corresponding to the cyclopropyl protons would be absent.
¹³C NMR (CDCl₃, 100 MHz) of Efavirenz:
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δ 154 (C=O)
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δ 110-145 (Ar-C)
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δ 123 (q, J=287 Hz, CF₃)
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δ 89 (C-4)
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δ 85 (C≡C)
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δ 75 (C≡C)
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δ 8 (cyclopropyl-CH₂)
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δ -1 (cyclopropyl-CH)
The ¹³C NMR spectrum of (Rac)-Efavirenz-d5 would show characteristic splitting patterns for the carbons attached to deuterium atoms due to C-D coupling.
Conclusion
(Rac)-Efavirenz-d5 is an indispensable tool for the accurate bioanalysis of Efavirenz. Its chemical and physical properties are well-suited for its application as an internal standard in mass spectrometry-based assays. This guide provides a comprehensive overview of its structure, properties, a plausible synthetic route, and detailed experimental protocols for its use. The information presented herein is intended to support researchers and drug development professionals in their work with this important analytical standard.
